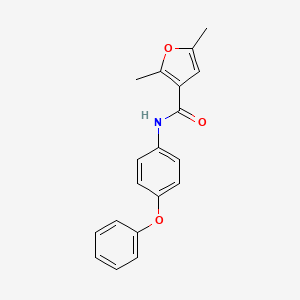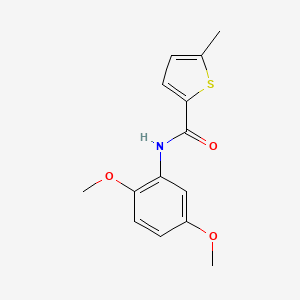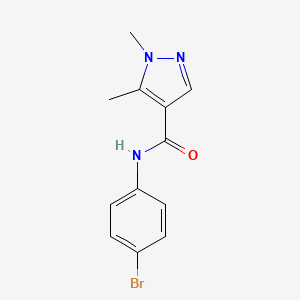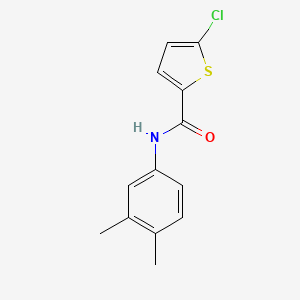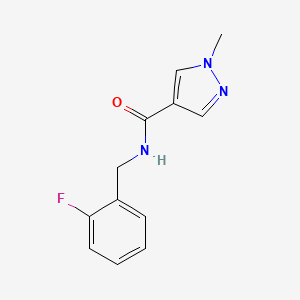![molecular formula C28H32ClNO3 B3482560 N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-isopropylphenyl)acetamide](/img/structure/B3482560.png)
N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-isopropylphenyl)acetamide
説明
N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-isopropylphenyl)acetamide, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was first synthesized by GlaxoSmithKline in 1999 as a potential drug candidate for the treatment of metabolic disorders such as diabetes and obesity. Since then, GW0742 has been extensively studied for its various biological and pharmacological properties.
作用機序
N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-isopropylphenyl)acetamide exerts its biological effects by activating PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Specifically, this compound activates PPARδ, which is predominantly expressed in skeletal muscle, adipose tissue, and liver. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In diabetic and obese animal models, this compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote lipid metabolism. In addition, it has been demonstrated to have anti-inflammatory, anti-atherosclerotic, and anti-tumor effects in preclinical studies. Furthermore, this compound has been shown to improve cardiac function and reduce myocardial infarction size in animal models of myocardial ischemia-reperfusion injury.
実験室実験の利点と制限
N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-isopropylphenyl)acetamide has several advantages as a research tool. It is a highly potent and selective PPARδ agonist, with no significant activity on other PPAR isoforms. It is also stable in solution and has a long half-life, making it suitable for in vivo studies. However, there are also some limitations to its use. This compound is a synthetic compound with limited water solubility, which can pose challenges for its administration and dosing. In addition, its effects may vary depending on the animal model and experimental conditions used.
将来の方向性
There are several future directions for the study of N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-isopropylphenyl)acetamide. One area of interest is its potential therapeutic applications in cardiovascular diseases, such as heart failure and atherosclerosis. Another area of interest is its role in cancer prevention and treatment, as it has been shown to have anti-tumor effects in preclinical studies. Furthermore, there is a need for further investigation into the mechanisms underlying its metabolic and anti-inflammatory effects, as well as its potential side effects and toxicity in humans. Overall, this compound has great potential as a research tool and a therapeutic agent, and further studies are needed to fully explore its biological and pharmacological properties.
科学的研究の応用
N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote lipid metabolism in diabetic and obese animal models. In addition, it has been demonstrated to have anti-inflammatory, anti-atherosclerotic, and anti-tumor effects in preclinical studies.
特性
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClNO3/c1-19(2)21-5-9-23(10-6-21)28(32,24-11-7-22(8-12-24)20(3)4)27(31)30-17-18-33-26-15-13-25(29)14-16-26/h5-16,19-20,32H,17-18H2,1-4H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFNJKZCLIZUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)C)(C(=O)NCCOC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


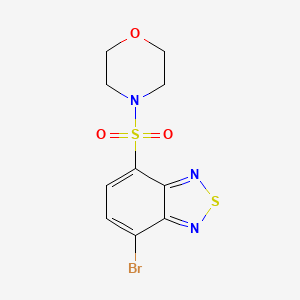
![4-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}morpholine](/img/structure/B3482485.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B3482506.png)
![3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3482507.png)
![N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3482510.png)

![isopropyl 5-(aminocarbonyl)-2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3482524.png)
